Dibromoacetic acid
Overview
Description
Dibromoacetic acid, also known as 2,2-dibromoacetic acid, is a halogenated acetic acid derivative with the molecular formula C₂H₂Br₂O₂. It is a by-product of water disinfection processes, particularly chlorination and ozonation, and is commonly found in drinking water. This compound is of significant interest due to its potential health effects and its role in various chemical reactions.
Mechanism of Action
Target of Action
Dibromoacetic acid (DBA) primarily targets the male reproductive system and thymocytes . It has been shown to delay spermiation in the testis and induce apoptosis in thymocytes .
Mode of Action
DBA interacts with its targets, leading to a variety of changes. In the male reproductive system, DBA affects sperm quality . In thymocytes, DBA induces apoptosis by blocking cell cycle progression, increasing intracellular calcium, and activating the Fas/FasL pathway .
Biochemical Pathways
DBA affects several biochemical pathways. It activates the Nrf2-ARE mediated oxidative stress response . In thymocytes, DBA increases the expression of Fas/FasL proteins and decreases the expression of Bcl-2 protein . It also upregulates the protein levels of Toll-like receptor (TLR) 4, myeloid differentiation factor 88 (MyD88), tumor necrosis factor receptor-associated factor 6 (TRAF6), inhibitor of nuclear factor κB alpha (IκB-α), nuclear factor κB p65 (NF-κB p65), and the phosphorylation of P38 mitogen-activated protein kinase (P38MAPK) and c-Jun N-terminal kinase (JNK) .
Pharmacokinetics
It is known that dba can be administered via drinking water . More research is needed to fully understand the ADME properties of DBA and their impact on its bioavailability.
Result of Action
The action of DBA results in several molecular and cellular effects. It causes DNA hypomethylation, glycogen accumulation, and peroxisome proliferation . In thymocytes, DBA leads to a significant decrease in proliferative responses to T-cell mitogens and obvious inhibition in the production of cytokines interleukin-2 and interleukin-4 .
Action Environment
DBA is often found in drinking water as a by-product of disinfection processes such as chlorination, bromination, or ozonation . The presence of DBA in water supplies is a complex issue dependent on many factors, such as bromine ion concentration, temperature, pH, the disinfectant dose, and contact time . These environmental factors can influence the action, efficacy, and stability of DBA.
Biochemical Analysis
Biochemical Properties
Dibromoacetic acid has been observed to cause a dose-dependent and time-dependent decrease of 20%–46% in the 5-methylcytosine content of DNA . It has also been found to induce hypomethylation of the c- myc and insulin-like growth factor 2 (IGF-II) genes, and increase their mRNA expression .
Cellular Effects
In both mice and rats, this compound has been found to cause dose-dependent accumulation of glycogen and an increase of peroxisomal lauroyl-CoA oxidase activity . It also induces peroxisome proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It causes hypomethylation of DNA and of the c- myc and IGF-II genes, increased mRNA expression of both genes, and causes peroxisome proliferation . It also induces glycogen accumulation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause a decrease in the 5-methylcytosine content of DNA, hypomethylation of the c- myc gene, and reduced methylation of 24 CpG sites in the IGF-II gene .
Dosage Effects in Animal Models
The effects of this compound have been studied in Sprague Dawley rats treated with this compound at concentrations of 20, 50 and 125 mg kg −1 body weight for 28 consecutive days . The study found significant changes in hippocampal neurons and enhanced production of reactive oxygen species (ROS) resulting in disruption of cellular antioxidant defense systems .
Metabolic Pathways
This compound interacts with various enzymes and cofactors in metabolic pathways. It has been found to disrupt cellular antioxidant defense systems, including decreased mitochondrial superoxide dismutase (SOD) activity .
Subcellular Localization
This compound has been found to induce the release of cytochrome c (cyt- c) from mitochondria into the cytosol, which can induce neuronal apoptosis . This suggests that this compound may have specific subcellular localizations and effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell-Volhard-Zelinsky reaction, where acetic acid is treated with bromine in the presence of a phosphorus catalyst. The reaction proceeds as follows:
CH3COOH+Br2→Br2CHCOOH+HBr
Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product during the disinfection of water. The presence of bromide ions in water can lead to the formation of this compound when the water is treated with chlorine or ozone.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common compared to other types of reactions.
Reduction: Reduction of this compound can lead to the formation of bromoacetic acid or acetic acid, depending on the conditions and reagents used.
Substitution: this compound is highly reactive in substitution reactions. For example, it can react with nucleophiles such as hydroxide ions to form glycolic acid.
Common Reagents and Conditions:
Samarium diiodide (SmI₂): Used for the stereoselective synthesis of (E)-α, β-unsaturated carboxylic acids by reacting with aldehydes.
Sodium hydroxide (NaOH): Used in the synthesis of sodium bis(2-pyridylthio)acetate ligand by reacting with 2-mercaptopyridine.
Major Products Formed:
Glycolic acid: Formed through nucleophilic substitution reactions.
Sodium bis(2-pyridylthio)acetate: Formed in the presence of sodium hydroxide and 2-mercaptopyridine.
Scientific Research Applications
Dibromoacetic acid has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds, including unsaturated carboxylic acids and ligands.
Biology: Studied for its effects on DNA methylation and its potential role as a carcinogen.
Medicine: Investigated for its toxicological effects, particularly its impact on the liver and reproductive system.
Industry: Used as an analytical reference standard for the determination of haloacetic acids in water samples by chromatographic techniques.
Comparison with Similar Compounds
Dichloroacetic acid (DCA): Another halogenated acetic acid derivative, known for its role as a liver carcinogen in rodents.
Trichloroacetic acid (TCA): Similar to dibromoacetic acid, it is a by-product of water disinfection and has been studied for its carcinogenic properties.
Bromoacetic acid: A simpler halogenated acetic acid, often used in organic synthesis.
Uniqueness: this compound is unique due to its dual bromine substitution, which imparts distinct chemical reactivity and toxicological properties compared to its chloro-substituted analogs. Its presence as a by-product in drinking water also raises specific environmental and health concerns that are not as prominent with other similar compounds.
Properties
IUPAC Name |
2,2-dibromoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEILFNCEFEENQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023815 | |
Record name | Dibromoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023815 | |
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Molecular Weight |
217.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS] | |
Record name | Dibromoacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg | |
Record name | DIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (113 °C) (closed cup) | |
Record name | DIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C | |
Record name | DIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | Dibromoacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
... The ability of dibromoacetic acid (DBA) to cause DNA hypomethylation, glycogen accumulation, and peroxisome proliferation /was examined/ ... Female B6C3F1 mice and male Fischer 344 rats were administered 0, 1,000, and 2,000 mg/L DBA in drinking water. The animals were euthanized after 2, 4, 7, and 28 days of exposure. Dibromoacetic acid caused a dose-dependent and time-dependent decrease of 20% to 46% in the 5-methylcytosine content of DNA. Hypomethylation of the c-myc gene was observed in mice after 7 days of DBA exposure. Methylation of 24 CpG sites in the insulin-like growth factor 2 (IGF-II) gene was reduced from 80.2% +/- 9.2% to 18.8% +/- 12.9% by 2,000 mg/l DBA for 28 days. mRNA expression of the c-myc and IGF-II genes in mouse liver was increased by DBA. A dose-dependent increase in the mRNA expression of the c-myc gene was also observed in rats. In both mice and rats, DBA caused dose-dependent accumulation of glycogen and an increase of peroxisomal lauroyl-CoA oxidase activity. Hence, DBA, like dichloroacetic acid and trichloroacetic acid, induced hypomethylation of DNA and of the c-myc and IGF-II genes, increased mRNA expression of both genes, and caused peroxisome proliferation. Again like DCA, DBA also induced glycogen accumulation. These results indicate that DBA shares biochemical and molecular activities in common with dichloroacetic acid and/or trichloroacetic acid, suggesting that it might also be a liver carcinogen., Haloacetic acids (HAs) are embryotoxic contaminants commonly found in drinking water. The mechanism of HA embryotoxicity ... may be mediated in part by protein kinase C (PKC) inhibition. This study was conducted to evaluate the pathogenesis of HA embryotoxicity, and to compare these data with those from specific (Bis I) and non-specific (staurosporine) inhibitors of PKC. Embryos were incubated for varying times with several HAs, Bis I, staurosporine, or Bis V (a negative control). Cell cycle analysis was performed by flow cytometry following nuclear staining with propidium iodide; apoptosis was evaluated by fluorescence microscopy following LysoTracker staining. At concentrations producing 100% embryotoxicity with no embryolethality, only staurosporine perturbed the cell cycle. However, flow cytometry revealed accumulation of sub-G1 events (an apoptotic indicator) across time with bromochloroacetic acid, dichloroacetic acid, and staurosporine, but not dibromoacetic acid, Bis I, or Bis V. Sub-G1 events were particularly prominent in the head region, and remained at control levels in the heart. LysoTracker staining confirmed a similar pattern of apoptosis in the intact embryo; BCA and DCA produced intense staining in the prosencephalon, with virtually no staining in the heart. These data indicate that while cell-cycle perturbation may not mediate the pathogenesis of HA embryotoxicity, these agents do induce embryonic apoptosis. In addition, the lack of Bis I-induced apoptosis indicates that PKC inhibition is unlikely to be the sole mediator of HA embryotoxicity., The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
Record name | DIBROMOACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
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Color/Form |
Hygroscopic crystals | |
CAS No. |
631-64-1 | |
Record name | Dibromoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-64-1 | |
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Record name | Dibromoacetic acid | |
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Record name | Acetic acid, 2,2-dibromo- | |
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Record name | Dibromoacetic acid | |
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Record name | Dibromoacetic acid | |
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Record name | DIBROMOACETIC ACID | |
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Record name | DIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
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Melting Point |
48 °C | |
Record name | DIBROMOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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